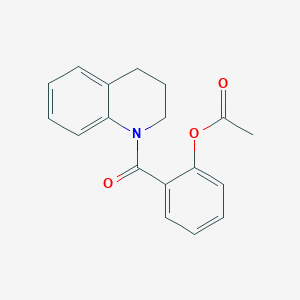
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Acylation Reaction: The quinoline derivative is then subjected to an acylation reaction with phenyl acetate in the presence of a suitable catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole Derivatives: Possess a broad range of chemical and biological properties.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]phenyl acetate is unique due to its specific structural features, which combine the quinoline and phenyl acetate moieties. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)22-17-11-5-3-9-15(17)18(21)19-12-6-8-14-7-2-4-10-16(14)19/h2-5,7,9-11H,6,8,12H2,1H3 |
InChI Key |
ROVIHZMYYJBPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















